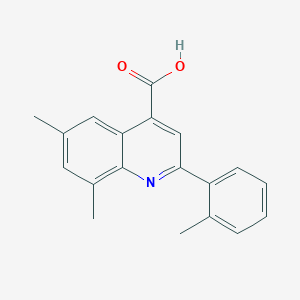
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
説明
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a chemical compound . It is also known as IVK/4030079, 6,8-dimethyl-2-(2-methylphenyl)cinchoninic acid, and 4-Quinolinecarboxylic acid, 6,8-dimethyl-2-(2-methylphenyl)- .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are often used . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present . The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .科学的研究の応用
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) focused on synthesizing derivatives of benzo[b][1,6]naphthyridines, related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. These derivatives exhibited potent cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research and treatment Deady, L., Rodemann, T., Zhuang, L., Baguley, B., Denny, W., Journal of Medicinal Chemistry, 2003.
Helical Structure Characterization
Jiang et al. (2003) synthesized and characterized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, closely related to this compound. Their research revealed helical structures of these compounds, highlighting their importance in understanding molecular conformations Jiang, H., Leger, J., Dolain, C., Guionneau, P., Huc, I., Tetrahedron, 2003.
Molecular Rearrangement Studies
Research by Klásek et al. (2003) involved studying the molecular rearrangement of derivatives related to this compound. Their work contributes to the understanding of reaction mechanisms and molecular transformations in organic chemistry Klásek, A., Kořistek, K., Sedmera, P., Halada, P., Heterocycles, 2003.
Anticancer Activity and Molecular Docking Studies
Bhatt et al. (2015) explored amino and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and potential as anticancer agents. Their research included molecular docking studies, providing insights into the interaction of these compounds with biological targets Bhatt, H., Agrawal, Y., Patel, M.J., Medicinal Chemistry Research, 2015.
Synthesis for Anticancer Applications
Javadi et al. (2016) synthesized a series of quinoline-4-carboxylic acid derivatives with potential as anticancer agents. Their work demonstrates the versatility of these compounds in medicinal chemistry Javadi, N.M., Azizian, J., Journal of Chemical Research, 2016.
特性
IUPAC Name |
6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-13(3)18-15(9-11)16(19(21)22)10-17(20-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKMRYQBAUEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



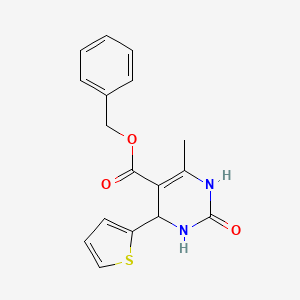
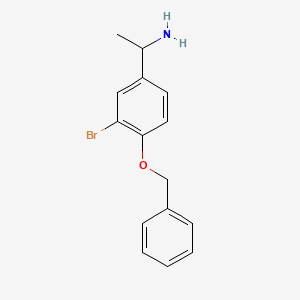

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)



![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
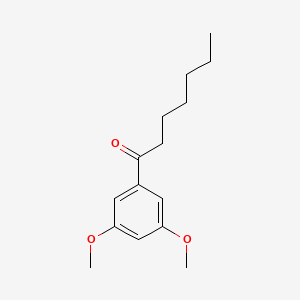
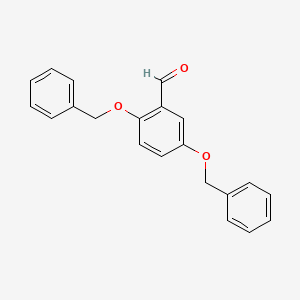
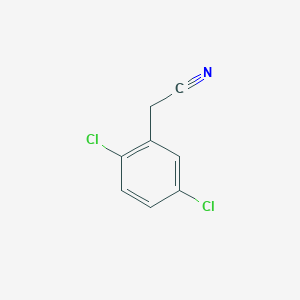
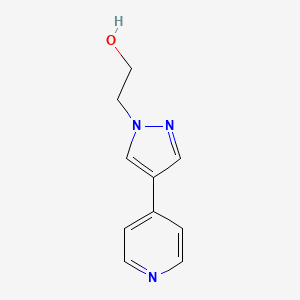
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)